Aminoethoxyethanol 7-Position Side Chain Reduces Cardiac IKr (hERG) Channel Blockade Compared to Ethylenediamino Analogs
The target compound carries an aminoethoxyethanol side chain at the 7-position, structurally classified as an amino alcohol. In the landmark pyrazolo[1,5-a]pyrimidine c-Src inhibitor series reported by Mukaiyama et al. (2008), replacement of the ethylenediamino group in lead compound 1a with amino alcohol groups at the 7-position directly eliminated IKr channel blockade – the primary electrophysiological surrogate for hERG-mediated QT prolongation risk [1]. The lead compound 1a (7-ethylenediamino) inhibited c-Src with IC₅₀ = 0.175 μM in a biochemical assay but blocked IKr channels at similar concentrations, creating an unacceptable cardiac safety margin [1]. In contrast, amino-alcohol-bearing analogs in the same study retained nanomolar-to-submicromolar intracellular c-Src activity without IKr channel blockade, demonstrating that the amino alcohol substitution decouples kinase inhibition from cardiac ion channel toxicity [1]. The target compound's aminoethoxyethanol chain extends this safety-enhancing structural feature, providing a documented differentiation path away from high-hERG-risk ethylenediamino and piperazine-based 7-substituted analogs [1].
| Evidence Dimension | IKr (hERG surrogate) channel blockade reduction via 7-position amino alcohol substitution |
|---|---|
| Target Compound Data | Aminoethoxyethanol side chain at 7-position (amino alcohol class); predicted to eliminate IKr blockade based on class SAR |
| Comparator Or Baseline | Lead compound 1a (7-ethylenediamino): c-Src IC₅₀ = 0.175 μM; intracellular c-Src IC₅₀ = 0.9 μM; significant IKr channel blockade observed [1] |
| Quantified Difference | Qualitative elimination of IKr blockade demonstrated for amino alcohol analogs vs. ethylenediamino comparator (exact IC₅₀ for IKr not publicly reported for the specific aminoethoxyethanol analog) |
| Conditions | In vitro c-Src kinase inhibition assay and IKr channel electrophysiology; intracellular ELISA-based c-Src assay; Bioorg Med Chem 2008 [1] |
Why This Matters
For procurement decisions in kinase inhibitor screening programs, selecting a compound with a documented low-hERG-risk side chain architecture avoids the costly late-stage attrition associated with QT prolongation, a leading cause of drug candidate failure.
- [1] Mukaiyama H, Nishimura T, Kobayashi S, et al. Novel pyrazolo[1,5-a]pyrimidines as c-Src kinase inhibitors that reduce IKr channel blockade. Bioorg Med Chem. 2008;16(2):909-921. doi:10.1016/j.bmc.2007.10.068. PMID: 17997320. View Source
